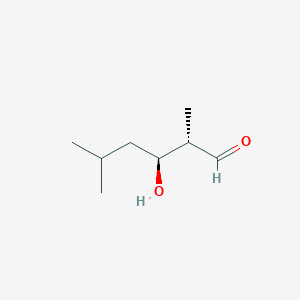

(2S,3S)-2,5-Dimethyl-3-hydroxyhexanal

Description

Properties

Molecular Formula |

C8H16O2 |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

(2S,3S)-3-hydroxy-2,5-dimethylhexanal |

InChI |

InChI=1S/C8H16O2/c1-6(2)4-8(10)7(3)5-9/h5-8,10H,4H2,1-3H3/t7-,8+/m1/s1 |

InChI Key |

BPENFPDXHBRALU-SFYZADRCSA-N |

Isomeric SMILES |

C[C@H](C=O)[C@H](CC(C)C)O |

Canonical SMILES |

CC(C)CC(C(C)C=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds from the evidence are analyzed for functional group similarities, hazards, and molecular properties relative to (2S,3S)-2,5-Dimethyl-3-hydroxyhexanal:

Methyl 2-Hexenoate (CAS 2396-77-2)

- Functional Groups : Ester (C=O), alkene.

- Molecular Weight : 128.17 g/mol .

- Hazards : Requires first aid for inhalation (e.g., oxygen administration) .

- Comparison: Esters like methyl 2-hexenoate are less reactive toward nucleophiles than aldehydes but undergo hydrolysis.

Hexamethylene Diisocyanate (CAS 822-06-0)

- Functional Groups : Isocyanate (N=C=O).

- Molecular Weight : 168.18 g/mol (calculated).

- Hazards : Highly reactive; associated with respiratory and dermal toxicity .

- Comparison :

- Isocyanates exhibit extreme reactivity with amines and hydroxyl groups, unlike the target compound.

- The aldehyde group in this compound may confer moderate irritancy but lacks the acute toxicity profile of diisocyanates.

(2S,3S,4R,5R)-4-[(2R,3S,5S,6S)-3,5-dihydroxy-6-(hydroxymethyl)-4-oxo-oxan-2-yl]oxy-2,3,5,6-tetrahydroxy-hexanal (CAS 15990-62-2)

- Functional Groups : Aldehyde, multiple hydroxyls, glycosidic linkage.

- Molecular Weight : 340.28 g/mol .

- Comparison :

- Both compounds share an aldehyde moiety, but the compound’s extensive hydroxylation and glycosylation enhance water solubility and reduce volatility.

- The target compound’s simpler structure (fewer hydroxyl groups, methyl substituents) likely increases lipophilicity, affecting membrane permeability in biological systems.

(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS 71697-89-7)

- Functional Groups : Amide, amine.

- Molecular Weight : 199.11 g/mol (calculated).

- Hazards : Insufficient toxicological data .

- Comparison :

- Amides and amines differ markedly from aldehydes in reactivity; the target compound lacks the amine’s basicity but may participate in Schiff base formation.

Research Findings and Implications

- Functional Group Reactivity : The aldehyde group in the target compound may render it more reactive than esters or glycosides but less hazardous than isocyanates.

- Stereochemical Effects: The (2S,3S) configuration could influence chiral recognition in enzymatic systems, a property absent in non-chiral analogs like methyl 2-hexenoate.

Notes

- Limitations : Direct data on this compound is absent in the provided evidence; comparisons rely on structural analogs.

- Recommendations : Further studies should prioritize toxicity assays and solubility measurements for the target compound.

Q & A

Q. What are the recommended methods for synthesizing (2S,3S)-2,5-Dimethyl-3-hydroxyhexanal with high stereochemical purity?

Answer:

- Asymmetric catalysis : Use chiral catalysts (e.g., organocatalysts or transition-metal complexes) to control stereochemistry during aldol condensation or hydroxylation steps.

- Chromatographic purification : Employ chiral stationary-phase HPLC to resolve enantiomeric impurities. Validate purity via polarimetry or NMR analysis of diastereomeric derivatives .

- Protecting group strategies : Protect the hydroxyl group during synthesis to prevent unwanted side reactions (e.g., using tert-butyldimethylsilyl ethers) .

Q. How can researchers verify the structural identity of this compound?

Answer:

- Spectroscopic techniques : Combine NMR (to confirm methyl and hydroxyl group positions) and IR spectroscopy (to identify carbonyl and hydroxyl stretches).

- Mass spectrometry : Use high-resolution MS (HRMS) to confirm the molecular formula () and fragmentation patterns.

- X-ray crystallography : If crystalline derivatives are obtainable, single-crystal X-ray diffraction provides unambiguous stereochemical confirmation .

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

- Ventilation : Work in a fume hood to avoid inhalation of vapors, as similar aldehydes may release irritants under heating .

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats.

- Spill management : Absorb small spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup due to potential aldehyde reactivity .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 2S,3S vs. 2R,3R configurations) influence the compound’s physicochemical properties?

Answer:

- Solubility and crystallinity : Compare solubility in polar solvents (e.g., DMSO vs. hexane) and crystallization behavior using differential scanning calorimetry (DSC).

- Hydrogen-bonding networks : Analyze crystal packing via X-ray diffraction to identify intermolecular interactions (e.g., O–H⋯O bonds) that stabilize specific configurations .

- Computational modeling : Perform density functional theory (DFT) calculations to predict stability differences between stereoisomers .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. IR) when characterizing degradation products?

Answer:

- Multi-technique validation : Cross-validate using - HSQC NMR to resolve overlapping signals and GC-MS to detect volatile degradation byproducts.

- Stress testing : Expose the compound to accelerated degradation conditions (heat, light, pH extremes) and monitor changes via LC-MS and kinetic studies.

- Reference standards : Synthesize or procure authenticated degradation markers for comparative analysis .

Q. What advanced strategies can resolve challenges in studying the compound’s biological activity (e.g., low bioavailability or rapid metabolism)?

Answer:

- Prodrug design : Modify the hydroxyl or aldehyde groups to improve stability (e.g., acetylation or Schiff base formation).

- Metabolic profiling : Use hepatocyte incubation assays with LC-HRMS to identify phase I/II metabolites.

- Target engagement studies : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to putative protein targets .

Q. What methodologies are effective for analyzing the compound’s stability under varying storage conditions?

Answer:

- Forced degradation studies : Expose samples to UV light (ICH Q1B guidelines), elevated humidity, and oxidative conditions (HO). Monitor degradation via UPLC-PDA.

- Kinetic modeling : Use Arrhenius plots to extrapolate shelf-life predictions from accelerated stability data.

- Excipient compatibility : Screen with common excipients (e.g., lactose, cellulose) using DSC and XRD to detect interactions .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies between theoretical and experimental 13C^{13}\text{C}13C NMR chemical shifts?

Answer:

- Computational validation : Compare experimental shifts with DFT-predicted values (e.g., using Gaussian or ACD/Labs software).

- Solvent effects : Account for solvent-induced shifts by repeating experiments in deuterated solvents (e.g., DO vs. CDCl).

- Dynamic effects : Use variable-temperature NMR to assess conformational flexibility impacting shift averaging .

Q. What experimental designs mitigate confounding factors in assessing the compound’s reactivity in aqueous solutions?

Answer:

- pH-controlled studies : Perform kinetic assays at buffered pH levels (2–12) to isolate hydrolysis or oxidation pathways.

- Isotopic labeling : Synthesize -labeled derivatives to track oxygen incorporation during degradation.

- Competitive quenching : Add scavengers (e.g., NaN for singlet oxygen) to identify reactive oxygen species involved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.